(5Z)-5-[4-(2-bromoethoxy)-3-ethoxybenzylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5Z)-5-{[4-(2-BROMOETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a brominated ethoxy group, an ethoxyphenyl group, and a methoxyphenyl group, all connected to a diazinane trione core. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[4-(2-BROMOETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, starting from commercially available precursors. The key steps in the synthesis may include:
Formation of the Brominated Ethoxy Group: This step involves the bromination of an ethoxybenzene derivative using bromine or a brominating agent under controlled conditions.
Formation of the Ethoxyphenyl Group: This step involves the ethoxylation of a phenyl derivative using an ethoxylating agent such as ethyl iodide in the presence of a base.
Formation of the Methoxyphenyl Group: This step involves the methoxylation of a phenyl derivative using a methoxylating agent such as methyl iodide in the presence of a base.
Formation of the Diazinane Trione Core: This step involves the cyclization of a suitable precursor to form the diazinane trione core, which may involve the use of a cyclizing agent and specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
The compound (5Z)-5-{[4-(2-BROMOETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE can undergo various types of chemical reactions, including:
Oxidation: The brominated ethoxy group and the methoxyphenyl group can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can undergo reduction reactions to form corresponding reduced derivatives.
Substitution: The brominated ethoxy group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation Reagents: Common oxidation reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction Reagents: Common reduction reagents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution Reagents: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the brominated ethoxy group may yield a bromoethoxy oxide, while nucleophilic substitution of the brominated ethoxy group may yield various substituted derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may exhibit biological activity and can be used in studies related to its effects on biological systems.
Medicine: The compound may have potential therapeutic applications and can be used in drug discovery and development.
Industry: The compound can be used in the development of new materials and products with specific properties.
Mechanism of Action
The mechanism of action of (5Z)-5-{[4-(2-BROMOETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved may vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: This compound is used as a plasticizer and has a different structure and applications compared to (5Z)-5-{[4-(2-BROMOETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE.
Dichloroaniline: This compound consists of an aniline ring substituted with two chlorine atoms and is used in the production of dyes and herbicides.
Uniqueness
The uniqueness of (5Z)-5-{[4-(2-BROMOETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE lies in its specific combination of functional groups and its potential applications in various scientific fields. The presence of the brominated ethoxy group, ethoxyphenyl group, and methoxyphenyl group, along with the diazinane trione core, gives the compound unique chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C22H21BrN2O6 |
---|---|
Molecular Weight |
489.3 g/mol |
IUPAC Name |
(5Z)-5-[[4-(2-bromoethoxy)-3-ethoxyphenyl]methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C22H21BrN2O6/c1-3-30-19-13-14(4-9-18(19)31-11-10-23)12-17-20(26)24-22(28)25(21(17)27)15-5-7-16(29-2)8-6-15/h4-9,12-13H,3,10-11H2,1-2H3,(H,24,26,28)/b17-12- |
InChI Key |
AVUBVWISVADZKM-ATVHPVEESA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)OC)OCCBr |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)OC)OCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.